Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate
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Overview
Description
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate is a complex organic compound with the molecular formula C19H13N3O2S It is characterized by a pyridazine ring substituted with a cyano group and a phenyl group, connected via a sulfanyl linkage to a benzenecarboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate typically involves multi-step organic reactionsThe final step involves the formation of the sulfanyl linkage and esterification to yield the benzenecarboxylate ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high purity and yield, often requiring optimization of reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzoate
- Methyl 4-[(4-cyano-6-phenyl-3-pyridazinyl)sulfanyl]benzenecarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridazine ring and the presence of both cyano and sulfanyl groups. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-(4-cyano-6-phenylpyridazin-3-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-24-19(23)14-7-9-16(10-8-14)25-18-15(12-20)11-17(21-22-18)13-5-3-2-4-6-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACJALRBTKRZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC2=NN=C(C=C2C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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